molecular formula C9H8N4S3 B13355216 3-[(Methylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Methylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355216
M. Wt: 268.4 g/mol
InChI Key: QIBIISQVXQUWLA-UHFFFAOYSA-N
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Description

Methyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused rings are known for their diverse pharmacological activities and are widely used in drug design and development .

Preparation Methods

The synthesis of methyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the reaction of α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of regioisomers depending on the electrophilicity of the carbonyl carbons . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

Methyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Scientific Research Applications

Methyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

    Chemistry: It serves as a synthetic intermediate in the preparation of various biologically active compounds.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for biological studies.

    Medicine: Due to its pharmacological activities, it is explored for potential therapeutic applications, including enzyme inhibition and antiviral activity.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes like carbonic anhydrase or cholinesterase, affecting metabolic processes .

Comparison with Similar Compounds

Methyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its fused triazole and thiadiazole rings. Similar compounds include:

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C9H8N4S3

Molecular Weight

268.4 g/mol

IUPAC Name

3-(methylsulfanylmethyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C9H8N4S3/c1-14-5-7-10-11-9-13(7)12-8(16-9)6-3-2-4-15-6/h2-4H,5H2,1H3

InChI Key

QIBIISQVXQUWLA-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)C3=CC=CS3

Origin of Product

United States

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